Risocaine

Description

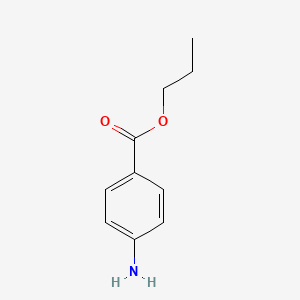

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFQYHKHPBMJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046299 | |

| Record name | Risocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in benzene, ether, ethanol, chloroform, In water, 842 mg/L at 37 °C | |

| Record name | P-AMINOBENZOIC ACID, PROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.15X10-4 mm Hg at 25 °C /Estimated/ | |

| Record name | P-AMINOBENZOIC ACID, PROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms | |

CAS No. |

94-12-2, 71735-15-4 | |

| Record name | Risocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risocaine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Risocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Risocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propyl aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RISOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CQ88I59ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-AMINOBENZOIC ACID, PROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75 °C | |

| Record name | P-AMINOBENZOIC ACID, PROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Propyl 4-Aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of propyl 4-aminobenzoate, a compound of interest in pharmaceutical development, primarily known for its local anesthetic properties. This document details the prevalent synthesis methodology, offers in-depth experimental protocols, summarizes key quantitative data, and outlines effective purification techniques.

Core Synthesis: Fischer Esterification

The primary and most established method for synthesizing propyl 4-aminobenzoate is the Fischer esterification of p-aminobenzoic acid with n-propanol. This reaction is catalyzed by a strong acid, typically sulfuric acid, which protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity and making it susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol reactant is commonly employed.[1][2]

The overall reaction is as follows:

p-Aminobenzoic Acid + n-Propanol ⇌ Propyl 4-Aminobenzoate + Water

Experimental Protocols

Synthesis of Propyl 4-Aminobenzoate via Fischer Esterification

This protocol is adapted from established procedures for similar aminobenzoate esters and specific details found in the literature for propyl 4-aminobenzoate.[2][3][4]

Materials:

-

p-Aminobenzoic acid

-

n-Propanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine p-aminobenzoic acid (e.g., 10.0 g) and a significant excess of n-propanol (e.g., 100 mL).

-

Stir the mixture to dissolve the solid.

-

Slowly and carefully add concentrated sulfuric acid (e.g., 5 mL) to the stirring mixture. A precipitate of the aminobenzoic acid salt may form.

-

Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 300 mL of ice-cold water.

-

Slowly neutralize the mixture by adding a 10% sodium carbonate solution while stirring, until the pH is approximately 8. Vigorous gas evolution (CO₂) will occur.

-

The crude propyl 4-aminobenzoate will precipitate as a solid.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with several portions of cold deionized water to remove any remaining salts.

-

Allow the crude product to air dry or dry in a desiccator.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude propyl 4-aminobenzoate. An ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures.

Materials:

-

Crude propyl 4-aminobenzoate

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude propyl 4-aminobenzoate to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot gravity filtration to remove the charcoal.

-

To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the saturation point has been reached.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature. Crystals of pure propyl 4-aminobenzoate should form.

-

To maximize the yield, the flask can be placed in an ice bath for about 30 minutes to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the key quantitative data for propyl 4-aminobenzoate.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Melting Point | 71.0-77.0 °C | |

| 72.0-76.0 °C | ||

| 75 °C | ||

| Purity (GC) | ≥97.5% | |

| Purity (Nonaqueous Titration) | >98.0% | |

| Appearance | White to cream crystals or powder |

Mandatory Visualizations

Caption: Synthesis workflow for propyl 4-aminobenzoate.

Caption: Purification workflow via recrystallization.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Risocaine Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risocaine, also known as propyl 4-aminobenzoate, is a local anesthetic belonging to the amino ester class of drugs.[1][2] It functions by reversibly blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses and producing a local numbing effect.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound powder, intended to serve as a valuable resource for professionals in research and drug development. The information presented herein is a compilation of data from various scientific sources, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Chemical Identity and Structure

This compound is the propyl ester of 4-aminobenzoic acid. Its chemical identity is well-established and summarized in the table below.

| Identifier | Value |

| IUPAC Name | propyl 4-aminobenzoate[1] |

| Synonyms | Propyl p-aminobenzoate, 4-(Propoxycarbonyl)aniline, Propaesin, Propazyl, Propesine, Propylcain, Raythesin[4] |

| CAS Number | 94-12-2 |

| Chemical Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| SMILES | CCCOC(=O)C1=CC=C(C=C1)N |

| InChI | InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3 |

Physical Properties

The physical properties of this compound powder are crucial for its formulation and application. A summary of these properties is presented in the following table.

| Property | Value |

| Appearance | White to off-white crystalline powder or prisms |

| Melting Point | 75 °C |

| Boiling Point | 206-208 °C at 2 Torr |

| Estimated Boiling Point | Approximately 323 °C at 760 mmHg (atmospheric pressure) |

| Solubility | Water: 842 mg/L at 37 °COrganic Solvents: Very soluble in benzene, ether, ethanol, and chloroformDMSO: 100 mg/mL |

| pKa (conjugate acid) | 2.49 |

| LogP (octanol-water partition coefficient) | 2.43 |

| Vapor Pressure | 8.15 x 10⁻⁴ mm Hg at 25 °C (Estimated) |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | N-H (amine) | Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 2960 - 2850 | C-H (aliphatic) | Stretching |

| 1715 - 1685 | C=O (ester) | Stretching |

| 1600 - 1450 | C=C (aromatic) | Stretching |

| 1275 - 1200 | C-O (ester) | Stretching |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound reveals a distinct fragmentation pattern. The major peaks observed are:

| m/z | Relative Intensity |

| 120 | 999 |

| 137 | 464 |

| 179 | 248 |

| 92 | 211 |

| 65 | 185 |

Mechanism of Action: Sodium Channel Blockade

As a local anesthetic, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The un-ionized form of this compound is lipid-soluble and can cross the nerve cell membrane. Once inside the relatively more acidic axoplasm, an equilibrium shift favors the formation of the protonated, ionized form. It is this cationic form of this compound that is thought to bind to a specific receptor site within the sodium channel, physically obstructing the channel and stabilizing it in an inactive state.

Caption: Mechanism of this compound Action on Voltage-Gated Sodium Channels.

Experimental Protocols

The following sections detail the methodologies for determining key physical and chemical properties of this compound powder.

Determination of Melting Point

This protocol describes the determination of the melting point of this compound powder using the capillary method.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: A small amount of this compound powder is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus. The starting temperature is set to approximately 10-15 °C below the expected melting point of 75 °C.

-

Heating and Observation: The sample is heated at a slow, constant rate of 1-2 °C per minute. The sample is observed through the magnifying lens.

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as the range between these two temperatures.

Determination of Solubility

This protocol outlines the shake-flask method for determining the solubility of this compound powder in various solvents.

Caption: Workflow for Solubility Determination.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, ethanol, chloroform, benzene, ether, or DMSO) in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand to permit the settling of the excess solid. A sample of the supernatant is carefully removed and clarified by centrifugation or filtration through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Analysis: A known volume of the clear, saturated solution is accurately diluted with the solvent. The concentration of this compound in the diluted sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of this compound powder using the KBr pellet method.

Caption: Workflow for FT-IR Spectrum Acquisition.

Methodology:

-

Sample Preparation: Approximately 1-2 mg of this compound powder is mixed with about 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is ground to a fine, homogeneous powder to minimize scattering of the infrared radiation.

-

Pellet Formation: The powdered mixture is transferred to a pellet press die. The die is placed under a hydraulic press, and pressure is applied to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: The FT-IR spectrometer is first run without a sample to obtain a background spectrum of the atmospheric water and carbon dioxide. The KBr pellet containing the this compound sample is then placed in the sample holder of the spectrometer. The sample is scanned over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound. The resulting spectrum is a plot of percent transmittance versus wavenumber.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound powder. The tabulated data, coupled with the detailed experimental protocols and visual diagrams, offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental properties is essential for the effective and safe utilization of this compound in both research and clinical applications. The provided methodologies can be adapted for the analysis of other powdered pharmaceutical compounds.

References

Risocaine solubility in ethanol and other organic solvents

An In-depth Examination of the Solubility of Risocaine in Ethanol and Other Organic Solvents for Application in Pharmaceutical Research and Development.

Introduction

This compound, also known as propyl 4-aminobenzoate, is a local anesthetic belonging to the ester class of compounds. Its efficacy and formulation development are intrinsically linked to its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in ethanol and other common organic solvents, offering valuable data and methodologies for researchers, scientists, and professionals in drug development. Understanding the solubility profile of this compound is critical for optimizing drug delivery systems, ensuring bioavailability, and developing stable pharmaceutical formulations.

Quantitative Solubility Data

| Solvent/System | Temperature | Solubility | Data Type | Reference |

| Water | 37 °C | 842 mg/L | Quantitative | [1] |

| Water | 25 °C | 397.9 mg/L | Quantitative | |

| Ethanol | Not Specified | Very Soluble | Qualitative | [1] |

| Benzene | Not Specified | Very Soluble | Qualitative | [1] |

| Ether | Not Specified | Very Soluble | Qualitative | [1] |

| Chloroform | Not Specified | Very Soluble | Qualitative | [1] |

| Acetone | Not Specified | Soluble | ||

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | Quantitative | |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | 2.5 mg/mL (Suspended Solution) | Quantitative |

Factors Influencing this compound Solubility

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. As a molecule with both polar (amino and ester groups) and non-polar (propyl chain and benzene ring) regions, its solubility is dictated by the polarity of the solvent.

-

Polar Protic Solvents (e.g., Ethanol): Ethanol can engage in hydrogen bonding with the amino and ester groups of this compound, while its ethyl group can interact with the non-polar parts of the molecule. This dual interaction capability explains the high solubility of this compound in ethanol.

-

Aprotic Solvents (e.g., Acetone, Chloroform): These solvents can interact with this compound through dipole-dipole interactions and London dispersion forces, leading to good solubility.

-

Non-Polar Solvents (e.g., Benzene, Ether): The non-polar benzene ring and propyl chain of this compound allow for favorable van der Waals interactions with non-polar solvents, resulting in high solubility.

-

Temperature: Generally, the solubility of solid compounds like this compound in organic solvents increases with temperature. This is because the endothermic process of dissolving the solid is favored at higher temperatures.

-

pH: The amino group of this compound is basic and can be protonated in acidic conditions. The resulting salt form has significantly higher aqueous solubility. While this is more relevant for aqueous systems, the pH of any co-solvents or microenvironment can influence partitioning behavior.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol outlines the key steps for determining the solubility of this compound in a given organic solvent.

1. Preparation of a Saturated Solution:

- Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

- Ensure the amount of solid is sufficient to maintain a solid phase in equilibrium with the solution.

2. Equilibration:

- Agitate the mixture at a constant temperature using a mechanical shaker or stirrer.

- The equilibration time is critical and should be determined experimentally, but typically ranges from 24 to 72 hours to ensure equilibrium is reached.

3. Phase Separation:

- After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).

4. Quantification:

- Analyze the clear, saturated filtrate to determine the concentration of dissolved this compound.

- High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantification. A calibration curve with standards of known this compound concentrations should be used for accurate measurement.

5. Data Reporting:

- Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Visualization of Key Processes

To further aid in the understanding of this compound's properties and the experimental procedures involved in its study, the following diagrams are provided.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Caption: this compound blocks nerve conduction by inhibiting voltage-gated sodium channels.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in ethanol and other organic solvents. While quantitative data in pure organic solvents remains an area for further investigation, the qualitative data strongly indicates high solubility in common polar and non-polar organic solvents. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine precise solubility values tailored to their specific formulation needs. A thorough understanding of these solubility characteristics is paramount for the successful development of safe and effective drug products containing this compound.

References

In Vitro Characterization of Risocaine's Anesthetic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro methodologies for characterizing the anesthetic properties of Risocaine, a novel local anesthetic agent. The primary mechanism of local anesthetics involves the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes, thereby preventing the propagation of action potentials and nociceptive signals.[1][2][3] This document outlines detailed experimental protocols, data presentation standards, and visual representations of the underlying molecular interactions and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers engaged in the preclinical evaluation of this compound and other local anesthetic candidates.

Introduction to this compound's Mechanism of Action

Local anesthetics exert their effects by reversibly blocking the transmission of nerve impulses.[1] The principal target for these agents is the voltage-gated sodium channel, a transmembrane protein crucial for the generation and propagation of action potentials in excitable cells like neurons.[2] The prevailing "modulated receptor hypothesis" posits that local anesthetics bind with higher affinity to the open and inactivated states of the sodium channel compared to the resting state. This state-dependent binding leads to a use-dependent block, where the anesthetic effect is more pronounced in rapidly firing neurons, a characteristic feature of nociceptive pathways.

This compound, as a local anesthetic, is hypothesized to follow this mechanism. Its uncharged form is thought to penetrate the lipid bilayer of the neuronal membrane. Once in the axoplasm, an equilibrium is established, and the protonated, charged form of this compound binds to a specific site within the inner pore of the sodium channel. This binding event stabilizes the inactivated state of the channel, preventing the influx of sodium ions and thereby halting the transmission of the pain signal.

Quantitative Analysis of this compound's Potency

The potency of a local anesthetic is a critical parameter in its preclinical evaluation. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the sodium current. The IC50 values are determined through in vitro electrophysiological studies, such as patch-clamp experiments on isolated neurons or cell lines expressing specific sodium channel subtypes.

As specific experimental data for this compound is not yet publicly available, the following table presents representative IC50 values for commonly studied local anesthetics, lidocaine and bupivacaine, to provide a comparative context for the expected potency of a novel local anesthetic. These values illustrate the differential sensitivity of various ion channels to local anesthetic blockade.

| Ion Channel | Local Anesthetic | IC50 (µM) | Channel State | Reference |

| Voltage-Gated Sodium Channels (NaV) | ||||

| TTX-resistant Na+ Current (Peripheral Nerve) | Lidocaine | 210 | Tonic Block | |

| TTX-sensitive Na+ Current (Peripheral Nerve) | Lidocaine | 42 | Tonic Block | |

| TTX-resistant Na+ Current (Peripheral Nerve) | Bupivacaine | 32 | Tonic Block | |

| TTX-sensitive Na+ Current (Peripheral Nerve) | Bupivacaine | 13 | Tonic Block | |

| NaV1.7 (Xenopus oocytes) | Lidocaine | 450 | Tonic Block | |

| NaV1.8 (Xenopus oocytes) | Lidocaine | 104 | Tonic Block | |

| hNaV1.5 (cardiac) | Bupivacaine | 69.5 | Open-channel Block | |

| hNaV1.5 (cardiac) | Bupivacaine | 2.18 | Inactivated State | |

| Voltage-Gated Potassium Channels (KV) | ||||

| K+ Current (DRG Neurons, Type 1) | Lidocaine | 5100 | - | |

| K+ Current (DRG Neurons, Type 2) | Lidocaine | 2200 | - | |

| K+ Current (DRG Neurons, Type 1) | Bupivacaine | 121 | - | |

| K+ Current (DRG Neurons, Type 2) | Bupivacaine | 57 | - |

Experimental Protocols

Cell Culture and Preparation

For the in vitro characterization of this compound, cell lines stably expressing specific human sodium channel subtypes, such as HEK293 cells expressing hNaV1.7, are recommended.

-

Cell Culture: Culture HEK293 cells stably expressing hNaV1.7 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Preparation for Electrophysiology:

-

Plate cells onto glass coverslips coated with an adhesion factor (e.g., Poly-D-Lysine).

-

Prior to recording, wash the cells with an extracellular solution.

-

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for studying the effects of local anesthetics on voltage-gated ion channels.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels, thereby isolating the sodium currents.

-

Establish Whole-Cell Configuration: Form a giga-ohm seal between the patch pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

-

Holding Potential: Clamp the cell membrane at a holding potential of -120 mV to ensure that the majority of sodium channels are in the resting state.

-

Test Pulse: Apply a depolarizing test pulse to 0 mV for 20 ms to elicit a peak sodium current.

-

Baseline Recording: Record the stable peak sodium current in the absence of the drug.

-

Drug Application: Perfuse the cell with the external solution containing increasing concentrations of this compound.

-

Data Acquisition: At each concentration, record the peak sodium current after it reaches a steady-state block.

-

Data Analysis:

-

Calculate the percentage of current inhibition for each concentration relative to the baseline.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data with a Hill equation to determine the IC50 value.

-

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway of this compound's Anesthetic Action

The following diagram illustrates the proposed signaling pathway for this compound's action on a voltage-gated sodium channel.

Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.

Experimental Workflow for In Vitro Characterization

The diagram below outlines the typical workflow for the in vitro characterization of this compound's anesthetic properties.

Caption: Experimental workflow for in vitro characterization of this compound.

References

Propyl 4-Aminobenzoate: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 4-aminobenzoate, also known as propylparaben, is an n-propyl ester of p-hydroxybenzoic acid widely utilized as an antimicrobial preservative in the pharmaceutical, cosmetic, and food industries.[1][2] Its broad-spectrum antimicrobial activity, effectiveness over a range of pH values, and chemical stability contribute to its widespread use in extending the shelf-life of various products.[3][4] However, understanding the stability profile and degradation pathways of propyl 4-aminobenzoate is critical for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the stability of propyl 4-aminobenzoate and its degradation under various conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Chemical and Physical Properties

Propyl 4-aminobenzoate is a white crystalline powder that is stable under normal storage conditions.[5] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C10H12O3 | |

| Molar Mass | 180.203 g·mol−1 | |

| Melting Point | 96 to 99 °C | |

| Boiling Point | ~300 °C | |

| Water Solubility | 397.9 mg/L (25 °C) | |

| pKa | 8.4 ± 0.1 | |

| Log P | 3.04 |

Stability of Propyl 4-Aminobenzoate

Propyl 4-aminobenzoate is considered a stable and non-volatile compound. It exhibits good stability in acidic to neutral aqueous solutions (pH 3-6), where it can be sterilized by autoclaving without significant decomposition. However, its stability is significantly influenced by pH, with considerable hydrolysis occurring above pH 7. The chemical stability at room temperature and over a wide pH range (4.5–7.5) is advantageous for prolonging product shelf life.

Degradation Pathways

The degradation of propyl 4-aminobenzoate can proceed through several pathways, primarily hydrolysis, oxidation, and photolysis. The main degradation product commonly identified across these pathways is p-hydroxybenzoic acid (p-HBA).

Hydrolysis

Hydrolysis of the ester bond is a primary degradation pathway for propyl 4-aminobenzoate, particularly in aqueous solutions and under alkaline conditions. The reaction is catalyzed by both acids and bases, with the rate of hydrolysis increasing significantly at higher pH values. The hydrolysis of propylparaben follows first-order kinetics.

The primary product of hydrolysis is p-hydroxybenzoic acid (p-HBA) and propanol. Under certain aerobic conditions, microorganisms can further degrade p-HBA to phenol through decarboxylation.

Figure 1: Hydrolysis degradation pathway of propyl 4-aminobenzoate.

| Parameter | Condition | Value | Reference(s) |

| Second-order rate constant (kapp) | pH 6.5-10.0, Fe(VI) oxidation | 15.0 - 99.6 M⁻¹s⁻¹ | |

| Half-life (t1/2) | pH 6.5-10.0, 600 µM Fe(VI) | 154 - 1026 s |

Oxidation

Propyl 4-aminobenzoate is susceptible to degradation by advanced oxidation processes (AOPs), which involve highly reactive species like hydroxyl radicals (HO•). These processes can lead to the mineralization of the compound into simpler, non-toxic molecules. The oxidation of propylparaben by ferrate(VI) has been shown to involve a one-electron transfer of the phenoxyl radical and the breaking of the ether bond. Photocatalytic degradation using TiO₂ is another effective advanced oxidation process, following pseudo-first-order kinetics.

The primary degradation products from oxidation include hydroxylated derivatives and p-hydroxybenzoic acid.

Figure 2: Oxidative degradation pathway of propyl 4-aminobenzoate.

| Parameter | Condition | Value | Reference(s) |

| Apparent second-order rate constant (kapp) | Reaction with Fe(VI), pH 6.5-10.0 | 15.0 - 99.6 M⁻¹s⁻¹ | |

| Pseudo-first-order rate constant (k₁) | Photocatalysis with TiO₂, pH 3.0-9.0 | Decreases with increasing pH |

Photolysis

Propyl 4-aminobenzoate can be degraded by photolysis, particularly under UV radiation. The degradation involves the generation of reactive oxygen species, mainly hydroxyl radicals, which attack the propylparaben molecule. Photodegradation can lead to the formation of p-hydroxybenzoic acid and other by-products. The efficiency of photodegradation can be enhanced by the presence of photocatalysts like TiO₂.

Figure 3: Photolytic degradation pathway of propyl 4-aminobenzoate.

Thermal Degradation

While generally stable at room temperature, propyl 4-aminobenzoate can undergo thermal decomposition at elevated temperatures. When heated to decomposition, it emits acrid smoke and fumes. Detailed studies on the specific degradation products and mechanisms of thermal degradation in the solid state are less common in the readily available literature compared to aqueous degradation pathways.

Experimental Protocols

Stability Testing Protocol (ICH Guideline)

Stability testing of propyl 4-aminobenzoate in drug products should follow the principles outlined in the ICH Q1A(R2) guideline. This involves subjecting the drug product to a variety of environmental conditions to establish a re-test period or shelf life.

Figure 4: Experimental workflow for ICH stability testing.

-

Forced Degradation Studies: The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products and establish the stability-indicating nature of the analytical method.

-

Long-Term and Accelerated Stability Studies: The drug product is stored under specified long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions. Samples are pulled at various time points and analyzed for the content of propyl 4-aminobenzoate and its degradation products.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common and robust method for the simultaneous determination of propyl 4-aminobenzoate and its primary degradation product, p-hydroxybenzoic acid, is reversed-phase high-performance liquid chromatography (RP-HPLC).

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode. A common mobile phase is a mixture of methanol, acetonitrile, and water. |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detection | UV spectrophotometry at a wavelength around 254 nm or 256 nm. |

| Internal Standard | Dexamethasone has been used as an internal standard in some methods. |

For topical creams, a common procedure involves extracting the sample with a suitable solvent like methanol, followed by centrifugation and filtration of the supernatant before injection into the HPLC system.

The HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

Propyl 4-aminobenzoate is a chemically stable preservative under acidic to neutral conditions but is susceptible to degradation, primarily through hydrolysis, oxidation, and photolysis, especially at higher pH values. The principal degradation product is p-hydroxybenzoic acid. A thorough understanding of these degradation pathways and the implementation of robust, validated analytical methods are essential for the development and quality control of products containing this widely used preservative. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical and related industries to ensure the stability and safety of their formulations.

References

- 1. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. database.ich.org [database.ich.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Investigating Risocaine: A Review of Available Data on its Potential Neuroleptic Effects

A comprehensive review of scientific literature and chemical databases reveals a significant lack of evidence to support the characterization of Risocaine (Propyl 4-aminobenzoate) as a neuroleptic agent. While some commercial suppliers allude to potential neuroleptic properties, these claims are not substantiated by publicly available research. Primarily, this compound is documented and recognized as a local anesthetic.

Currently, there is no scientific data from preclinical or clinical studies to suggest that this compound acts on dopamine or serotonin receptors in a manner characteristic of first or second-generation antipsychotics. Neuroleptic drugs typically exert their effects by modulating neurotransmitter pathways in the brain, particularly by blocking dopamine D2 receptors. There are no published studies that have investigated this compound's binding affinity for these receptors or its functional impact on their signaling pathways.

Summary of Findings

A thorough search of prominent scientific databases, including PubChem and Wikipedia, identifies this compound, also known as Propyl 4-aminobenzoate, as a local anesthetic.[1][2] Its primary therapeutic use is for local pain relief and as an antipruritic.[2] The available pharmacological data focuses on its properties related to nerve impulse blockade and its absorption, distribution, and excretion in the context of local anesthesia.[2]

In contrast, neuroleptic medications, or antipsychotics, are a distinct class of drugs used to manage psychosis in disorders such as schizophrenia.[3] Their primary mechanism of action involves the antagonism of dopamine and, in the case of atypical antipsychotics, serotonin receptors. The development and characterization of a neuroleptic agent would involve extensive preclinical studies, including receptor binding assays, in vitro functional assays, and in vivo animal models of psychosis, followed by rigorous clinical trials in humans. There is no indication in the available literature that this compound has undergone such evaluation for neuroleptic activity.

Lack of Data for a Technical Guide

Due to the absence of any research into the neuroleptic effects of this compound, it is not possible to construct an in-depth technical guide as requested. The core requirements for such a guide, including quantitative data, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled as the foundational research does not exist.

Data Presentation: There is no quantitative data on this compound's binding affinities to dopaminergic or serotonergic receptors, dose-response relationships in relevant assays, or efficacy in animal models of psychosis to present in a tabular format.

Experimental Protocols: No published studies are available that would provide methodologies for key experiments related to neuroleptic activity.

Visualization of Signaling Pathways: Without evidence of this compound's interaction with neuroleptic-relevant signaling pathways, any diagrammatic representation would be purely speculative and scientifically unfounded.

References

The Structure-Activity Relationship of Risocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risocaine, or propyl 4-aminobenzoate, is a local anesthetic belonging to the p-aminobenzoic acid (PABA) ester class. Like other local anesthetics, its mechanism of action involves the blockade of voltage-gated sodium channels, thereby preventing the transmission of nerve impulses. The efficacy, potency, and duration of action of this compound and its analogs are intrinsically linked to their chemical structure. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, drawing on data from related PABA esters to build a comprehensive understanding. We will explore the influence of the aromatic ring, the ester linkage, and the alkyl chain on the anesthetic's physicochemical properties and biological activity. This document also details key experimental protocols for assessing the activity of these compounds and presents visual diagrams of relevant biological pathways and experimental workflows.

Introduction

Local anesthetics are essential therapeutic agents for pain management in a variety of clinical settings. The p-aminobenzoic acid (PABA) esters were among the first synthetic local anesthetics developed, with procaine being a notable example. This compound (propyl 4-aminobenzoate) is a member of this class and serves as a valuable model for understanding the fundamental principles of local anesthetic drug design. The archetypal structure of a PABA ester local anesthetic, including this compound, can be divided into three key components: a lipophilic aromatic head, an intermediate ester chain, and a hydrophilic amine tail. Each of these components plays a crucial role in the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to reach its target site and interact with the voltage-gated sodium channel.[1][2]

This guide will systematically deconstruct the structure of this compound to elucidate the contribution of each molecular fragment to its overall anesthetic profile. By examining quantitative data and established SAR principles for this class of compounds, we aim to provide a clear framework for researchers and drug development professionals working on the design of novel local anesthetics.

General Structure-Activity Relationships of p-Aminobenzoic Acid Esters

The anesthetic activity of this compound and its congeners is highly dependent on the interplay between its three main structural components.

-

The Lipophilic Aromatic Ring: The p-aminobenzoyl moiety is the primary lipophilic component of this compound. The nature and position of substituents on this ring can significantly impact the anesthetic's potency and activity. Electron-donating groups, such as the amino group in this compound, located at the para or ortho positions of the aromatic ring, are known to enhance anesthetic activity.[3][4] This is attributed to an increase in the electron density of the carbonyl oxygen in the ester linkage, which may facilitate binding to the sodium channel receptor.[3]

-

The Intermediate Ester Linkage: The ester bond in this compound is susceptible to hydrolysis by plasma pseudocholinesterases. This metabolic instability is a key determinant of the duration of action of PABA ester local anesthetics, which is generally shorter than that of their amide counterparts. The length and branching of the alkyl chain connecting the ester group to the amine can also influence potency and duration.

-

The Hydrophilic Amine Group: While this compound itself is a simple ester without a terminal amine, many of its more potent analogs, like procaine, incorporate a tertiary amine. This hydrophilic group is crucial for the formation of water-soluble salts for clinical administration. The pKa of this amine is a critical factor in the onset of action. The un-ionized, lipid-soluble form of the anesthetic is necessary to cross the nerve membrane, while the intracellular, ionized form is responsible for blocking the sodium channel.

Physicochemical Properties and Pharmacokinetic Profile of this compound

The balance between lipophilicity and hydrophilicity is a key determinant of a local anesthetic's performance.

Lipophilicity and Potency

Increased lipophilicity generally correlates with higher anesthetic potency. This is because more lipid-soluble molecules can more readily partition into the nerve membrane to reach their site of action. A study on a homologous series of p-aminobenzoic acid esters demonstrated a linear relationship between the brain-to-plasma partition coefficient (Kp) and the partition coefficient in n-heptane/water or n-octanol/water systems. As the length of the alkyl ester chain increases from ethyl to butyl, the Kp value, and thus lipophilicity, increases.

Metabolism and Duration of Action

PABA esters like this compound are primarily metabolized by hydrolysis via plasma esterases to form p-aminobenzoic acid and the corresponding alcohol. This rapid metabolism results in a relatively short duration of action. For instance, the duration of action of propesin (a synonym for this compound) has been reported to be 14 minutes in rabbits.

Table 1: Physicochemical and Pharmacokinetic Data for p-Aminobenzoic Acid Esters

| Compound | Alkyl Ester Chain | Brain-to-Plasma Partition Coefficient (Kp) | Duration of Action (rabbits) |

| PABA-Et | Ethyl | 1.9 | Not specified |

| This compound (PABA-Pr) | Propyl | 2.7 | 14 min |

| PABA-Bu | Butyl | 3.6 | Not specified |

| Procaine | 2-(diethylamino)ethyl | 1.1 | Not specified |

In Vitro and In Vivo Structure-Activity Relationship Data

While comprehensive SAR studies focusing specifically on a wide range of this compound analogs are limited, data from closely related compounds provide significant insights.

In Vitro Studies: Sodium Channel Blockade

The primary in vitro measure of a local anesthetic's activity is its ability to block voltage-gated sodium channels. This is typically quantified by the half-maximal inhibitory concentration (IC50) determined through patch-clamp electrophysiology.

A study on n-butyl-p-aminobenzoate (BAB), a close analog of this compound, demonstrated concentration-dependent inhibition of various sodium channel subtypes. BAB was shown to be a more potent inhibitor of peripheral sensory neuron sodium channels (Nav1.7 and Nav1.8) than the motor neuron-specific sodium channel (Nav1.6) at clinically relevant concentrations (1-100µM). This suggests a degree of selectivity that could be beneficial in pain management. The study also showed that BAB induces a use-dependent block and shifts the inactivation curve of the sodium channels in the hyperpolarizing direction, indicating a preferential binding to the inactivated state of the channel.

Table 2: In Vitro Activity of n-Butyl-p-aminobenzoate (BAB) on Sodium Channel Subtypes

| Sodium Channel Subtype | Cell Line | Activity |

| Nav1.6 | HEK293 | Inhibition of Na+ current |

| Nav1.7 | HEK293 | Inhibition of Na+ current; enhanced onset of slow inactivation |

| Nav1.8 | HEK293 | Inhibition of Na+ current; enhanced onset of slow inactivation |

| TTXr Na+ channels | Rat DRG neurons | Inhibition of Na+ current |

In Vivo Studies: Anesthetic Potency and Duration

In vivo models are crucial for determining the clinical potential of local anesthetics. Common assays include the measurement of nerve block duration in animal models.

As previously mentioned, the duration of action for this compound has been determined to be 14 minutes in a rabbit model. Studies on other PABA esters have shown that increasing the length of the N-alkyl substituent on the p-amino group can also modulate anesthetic activity.

Mechanism of Action of this compound

This compound, like other local anesthetics, exerts its effect by blocking the propagation of action potentials in nerve fibers. This is achieved through its interaction with voltage-gated sodium channels.

The unionized form of the anesthetic diffuses across the nerve cell membrane into the axoplasm. Intracellularly, an equilibrium is established between the unionized and ionized forms. The ionized (protonated) form then binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding physically obstructs the influx of sodium ions, which is a critical step for nerve depolarization. By preventing this influx, the nerve cannot reach the threshold potential required to transmit a pain signal.

Local anesthetics can access their binding site through two main pathways:

-

Hydrophilic Pathway: The ionized form of the drug can access the receptor site from the intracellular side when the sodium channel is in the open state.

-

Hydrophobic Pathway: The unionized, lipid-soluble form of the drug can partition into the cell membrane and access the receptor site laterally.

The affinity of a local anesthetic for the sodium channel is a key determinant of its potency, and the drug often exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. A randomized anesthethic potency comparison between ropivacaine and bupivacaine on the perioperative regional anesthesia in lower third molar surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The design, preparation and SAR of novel small molecule sodium (Na(+)) channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Risocaine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risocaine, also known as propyl 4-aminobenzoate or propyl p-aminobenzoate, is a local anesthetic belonging to the ester class of these agents. As with other local anesthetics, its mechanism of action is rooted in the blockade of nerve impulse conduction, leading to a transient and reversible loss of sensation. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models. The information is intended to support further research and development of this and related compounds.

Pharmacokinetics

The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. For this compound, a p-aminobenzoic acid (PABA) ester, these processes have been primarily investigated in rodent models.

Absorption and Distribution

Following administration, this compound is absorbed into the systemic circulation. The extent and rate of absorption depend on the route of administration and the vascularity of the tissue at the application site. In rats, this compound has been shown to distribute to the brain.

Table 1: Distribution Characteristics of this compound in Rats

| Parameter | Value | Animal Model | Reference |

| Brain-to-Plasma Partition Coefficient (Kp) | 2.7 | Rat | [1] |

Metabolism and Elimination

As an ester-type local anesthetic, this compound is expected to be rapidly hydrolyzed in the plasma by pseudocholinesterase into its primary metabolites, including para-aminobenzoic acid (PABA). This rapid metabolism is a characteristic feature of ester local anesthetics and contributes to their generally short duration of action.

The plasma concentration of this compound in rats has been described to follow a two-compartment model with a Michaelis-Menten type elimination process from the central compartment. This indicates that the elimination process can become saturated at higher concentrations. Studies have shown that ester-type anesthetics like this compound disappear rapidly from the plasma in a dose-dependent manner in rats[1].

Pharmacodynamics

The pharmacodynamic properties of a drug describe its mechanism of action and the relationship between drug concentration and its effect.

Mechanism of Action

The primary mechanism of action of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels on the neuronal cell membrane. By binding to these channels, this compound prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials. This inhibition of nerve impulse transmission results in the local anesthetic effect.

dot

References

The Metabolic Fate of Risocaine: A Technical Overview of Biotransformation and Excretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risocaine, chemically known as propyl p-aminobenzoate, is an ester-type local anesthetic. Understanding its metabolism and excretion is fundamental to characterizing its pharmacokinetic profile, efficacy, and potential for toxicity. This technical guide provides a comprehensive overview of the metabolic pathways and elimination routes of this compound in biological systems. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and is based on available scientific literature.

Core Concepts in this compound Metabolism

The biotransformation of this compound is a rapid process primarily dictated by the enzymatic hydrolysis of its ester linkage. This initial metabolic step is crucial as it leads to the inactivation of the parent compound and the formation of metabolites that are more readily excreted from the body.

Primary Metabolic Pathway: Ester Hydrolysis

The central metabolic pathway for this compound is the hydrolysis of the ester bond, catalyzed by carboxylesterases. This reaction yields p-aminobenzoic acid (PABA) and propanol. Carboxylesterases are a superfamily of enzymes predominantly found in the liver, plasma, and gastrointestinal tract.

Based on the substrate specificity of human carboxylesterases, it is inferred that human carboxylesterase 2 (hCE2) is the primary enzyme responsible for this compound hydrolysis. hCE2 typically shows a preference for substrates with a small acyl group (the PABA moiety in this case) and a larger alcohol group (propanol).

Methodological & Application

Application Notes and Protocols for Risocaine in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risocaine (Propyl p-aminobenzoate) is a local anesthetic agent.[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated ion channels, which are critical for the initiation and propagation of action potentials in excitable cells such as neurons.[2][3] The patch-clamp technique is an essential electrophysiological tool for investigating the direct effects of compounds like this compound on ion channels, offering high-resolution data on channel function and pharmacology.[4][5]

These application notes provide a comprehensive protocol for characterizing the effects of this compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology. Due to the limited availability of specific data for this compound, the quantitative data and certain protocol specifics are based on studies of the well-characterized local anesthetic, Ropivacaine, which is expected to have a similar mechanism of action.

Mechanism of Action: State-Dependent Block of Voltage-Gated Sodium Channels

Local anesthetics like this compound primarily target voltage-gated sodium channels (NaV). The blockade of these channels is state-dependent, meaning the affinity of the drug for the channel varies with the conformational state of the channel (resting, open, or inactivated). Generally, local anesthetics exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state. This property leads to a "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced with repetitive stimulation as more channels enter the open and inactivated states.

The binding site for many local anesthetics is located in the inner pore of the sodium channel. By binding to this site, the drug physically obstructs the flow of sodium ions, thereby preventing membrane depolarization and blocking the propagation of action potentials. This mechanism underlies the analgesic and anesthetic effects of these compounds.

Data Presentation: Quantitative Effects of Local Anesthetics on Sodium Channels

The following tables summarize quantitative data obtained from patch-clamp studies on Ropivacaine, serving as a reference for the expected effects of this compound.

Table 1: Concentration-Dependent Inhibition of Sodium Channels by Ropivacaine

| Cell Type | Holding Potential (Vh) | IC50 (µM) | Ion Channel Subtype | Reference |

| Rat Dorsal Horn Neurons | -80 mV | 117.3 | Not Specified | |

| Rat Dorsal Horn Neurons | -60 mV | 74.3 | Not Specified | |

| Rat Dorsal Root Ganglion Neurons | Not Specified | 116 (TTX-S) | Tetrodotoxin-Sensitive (TTX-S) | |

| Rat Dorsal Root Ganglion Neurons | Not Specified | 54 (TTX-R) | Tetrodotoxin-Resistant (TTX-R) |

Table 2: Voltage-Dependence of Ropivacaine Action on Sodium Channels

| Parameter | Effect of Ropivacaine | Magnitude of Shift | Cell Type | Reference |

| Steady-State Inactivation | Hyperpolarizing Shift | 11 mV | Rat Dorsal Horn Neurons | |

| Activation (TTX-R) | Depolarizing Shift | Not Specified | Rat Dorsal Root Ganglion Neurons | |

| Inactivation (TTX-S & TTX-R) | Hyperpolarizing Shift | Not Specified | Rat Dorsal Root Ganglion Neurons |

Table 3: Use-Dependent Block of Sodium Channels by Ropivacaine

| Stimulation Frequency | Ropivacaine Concentration (µM) | Effect | Cell Type | Reference |

| 5 Hz | 50 | Increased inhibitory effect | Rat Dorsal Horn Neurons | |

| Not Specified | Not Specified | Use-dependent block of TTX-S and TTX-R channels | Rat Dorsal Root Ganglion Neurons |

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on voltage-gated sodium channels using the whole-cell patch-clamp technique.

Protocol 1: Determining the Tonic Block of Sodium Channels

Objective: To determine the concentration-dependent inhibition of NaV channels by this compound at a resting state.

Methodology:

-

Cell Preparation: Use cultured neurons (e.g., dorsal root ganglion neurons) or acutely dissociated neurons.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on the selected neuron.

-

Voltage Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

-

Apply a brief depolarizing step (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.

-

Repeat this step at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

-

-

Data Acquisition:

-

Record baseline currents in the drug-free external solution.

-

Perfuse the chamber with increasing concentrations of this compound, recording the current at each concentration until a steady-state block is achieved.

-

After recording the drug's effect, perfuse with the drug-free external solution to observe the reversal of the effect (washout).

-

-

Data Analysis:

-

Measure the peak inward current at each this compound concentration.

-

Normalize the peak current to the baseline current.

-

Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.

-

Protocol 2: Assessing the Use-Dependent Block of Sodium Channels

Objective: To assess if the inhibitory effect of this compound is dependent on the frequency of channel activation.

Methodology:

-

Follow steps 1-4 from Protocol 1.

-

Voltage Protocol:

-

Hold the cell at a resting potential (e.g., -80 mV).

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

-

Data Acquisition:

-

Record a control train of pulses in the drug-free external solution.

-

Perfuse with a fixed concentration of this compound (e.g., the IC50 value determined in Protocol 1).

-

Apply the same train of pulses and record the currents.

-

-

Data Analysis:

-

Measure the peak current for each pulse in the train.

-

Normalize the peak current of each pulse to the peak current of the first pulse in the train.

-

Compare the rate and extent of current decline between the control and this compound conditions at different frequencies.

-

Protocol 3: Investigating the Voltage-Dependence of Block

Objective: To determine if this compound alters the voltage-dependent gating properties of sodium channels.

Methodology:

-

Follow steps 1-4 from Protocol 1.

-

Voltage Protocol for Steady-State Inactivation:

-

Hold the cell at various conditioning pre-pulse potentials (e.g., from -120 mV to -20 mV in 10 mV increments) for a long duration (e.g., 500 ms).

-

Immediately following the pre-pulse, apply a test pulse to a constant potential (e.g., 0 mV) to elicit the sodium current.

-

-

Data Acquisition:

-

Perform the voltage protocol in the absence and presence of this compound.

-

-

Data Analysis:

-

Measure the peak current during the test pulse for each pre-pulse potential.

-

Normalize the peak currents to the maximum peak current.

-

Plot the normalized current as a function of the pre-pulse potential.

-

Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) and the slope factor.

-

Compare the V1/2 values between the control and this compound conditions to identify any shifts.

-

Visualizations

Signaling Pathway of this compound Action

References

Application Notes and Protocols: Risocaine for Local Anesthesia in Rodent Surgical Procedures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risocaine, also known as Propyl 4-aminobenzoate, is a local anesthetic agent belonging to the ester class.[1] Like other local anesthetics, its mechanism of action involves the blockade of voltage-gated sodium channels, which inhibits the initiation and propagation of nerve impulses, resulting in a temporary loss of sensation.[2][3][4] These application notes provide a comprehensive overview of the available information on this compound and detail protocols for its evaluation and use in rodent surgical procedures. Due to the limited specific data on this compound in this context, the following protocols are based on established methodologies for testing local anesthetics in rodent models.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Its limited water solubility and solubility in organic solvents are important considerations for vehicle selection and formulation development.[5]

Table 1: Physicochemical Properties of this compound (Propyl 4-aminobenzoate)

| Property | Value | Reference |

| Synonyms | Propyl 4-aminobenzoate, Propesin | |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 75 °C | |

| Water Solubility | 397.9 mg/L (25 °C) | |

| Solubility | Soluble in ethanol and acetone |

Mechanism of Action: Sodium Channel Blockade

Local anesthetics like this compound exert their effect by reversibly binding to voltage-gated sodium channels in the nerve membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential. The blockade is use-dependent, meaning it is more effective on nerves that are firing frequently.

Figure 1. Mechanism of action of this compound. This compound crosses the nerve cell membrane and binds to the intracellular side of the voltage-gated sodium channel, blocking sodium influx and preventing action potential propagation.

Efficacy and Duration of Action

Specific quantitative data on the efficacy and duration of action of this compound in rodents is scarce in publicly available literature. One study reported a duration of action of 14 minutes for "propesin" in rabbits, suggesting a relatively short-acting anesthetic effect. Ester-type local anesthetics are known to be rapidly hydrolyzed in plasma, which generally leads to a shorter duration of action compared to amide-type anesthetics.

To determine the specific characteristics of this compound in rodents, the experimental protocols outlined below are recommended. For comparative purposes, Table 2 provides typical dosages and durations of action for commonly used local anesthetics in rodents.

Table 2: Common Local Anesthetics for Rodent Surgical Procedures

| Anesthetic | Species | Dosage (mg/kg) | Onset | Duration of Action | Reference |

| Lidocaine | Mouse/Rat | 4-7 | Rapid (1-5 min) | 1-2 hours | |

| Bupivacaine | Mouse/Rat | 1-2 | Slower (5-10 min) | 4-8 hours | |

| This compound | Mouse/Rat | To be determined | To be determined | Likely short |

Experimental Protocols for Evaluation of this compound

The following protocols are designed to assess the local anesthetic efficacy and duration of action of this compound in rodent models.

Protocol 1: Tail-Flick Test for Sensory Block Assessment

The tail-flick test is a common method to evaluate the analgesic properties of drugs by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.

Objective: To determine the onset and duration of the sensory block produced by this compound.

Materials:

-

This compound solution (various concentrations)

-

Vehicle control (e.g., sterile saline, or a vehicle suitable for this compound's solubility)

-

Positive control (e.g., 1-2% Lidocaine)

-

Tail-flick analgesia meter

-

Rodent restrainers

-

Syringes (1 mL) with 30-gauge needles

Procedure:

-

Acclimation: Acclimate mice or rats to the testing environment and restrainers for several days prior to the experiment.

-

Baseline Latency: Determine the baseline tail-flick latency (TFL) for each animal by applying the heat source to the tail (typically 3-5 cm from the tip) and recording the time to tail withdrawal. The average of three readings, with a cut-off time (e.g., 10 seconds) to prevent tissue damage, should be used.

-

Drug Administration:

-

Divide animals into groups (vehicle, positive control, different doses of this compound).

-

Administer a subcutaneous ring block of the test solution (e.g., 0.1-0.2 mL) at the base of the tail.

-

-

Post-Treatment Latency: Measure the TFL at various time points after injection (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

-

Data Analysis: The duration of action is defined as the time until the TFL returns to baseline levels. The maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Figure 2. Experimental workflow for the tail-flick test to evaluate the efficacy of this compound.

Protocol 2: Von Frey Test for Mechanical Threshold Assessment

The von Frey test assesses the mechanical sensory threshold by applying calibrated monofilaments to the plantar surface of the rodent's paw.

Objective: To quantify the effect of this compound on the mechanical withdrawal threshold.

Materials:

-

This compound solution (various concentrations)

-

Vehicle control

-

Positive control (e.g., 0.25% Bupivacaine)

-

Von Frey monofilaments or an electronic von Frey apparatus

-

Elevated mesh platform with individual testing chambers

-

Syringes (1 mL) with 30-gauge needles

Procedure:

-

Habituation: Habituate the animals to the testing chambers for at least two days prior to the experiment to minimize stress-induced responses.

-

Baseline Threshold: Determine the baseline 50% paw withdrawal threshold (PWT) using the up-down method or by determining the force that elicits a withdrawal in a certain percentage of applications.

-

Drug Administration:

-

Divide animals into groups.

-

Administer a subcutaneous injection of the test solution (e.g., 0.05-0.1 mL) into the plantar surface of the hind paw.

-

-

Post-Treatment Threshold: Measure the PWT at various time points after injection (e.g., 15, 30, 60, 90, 120, 180 minutes).

-

Data Analysis: An increase in the PWT indicates a local anesthetic effect. The duration of action is the time taken for the PWT to return to baseline.

Application in Rodent Surgical Procedures